Cas no 1490006-50-2 (3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine)

3,5-Dimethyl-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions and an amine group at the 4-position. The thiophene-ethyl moiety attached to the nitrogen enhances its potential as a versatile intermediate in medicinal chemistry and material science. Its structural framework offers opportunities for further functionalization, making it valuable for synthesizing biologically active molecules or ligands in coordination chemistry. The compound's stability and well-defined reactivity profile contribute to its utility in research applications, particularly in the development of pharmaceuticals or agrochemicals. Its purity and consistent performance are critical for reproducible results in synthetic workflows.
3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine structure
1490006-50-2 structure
Product Name:3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine
CAS No:1490006-50-2
MF:C11H15N3S
MW:221.321900606155
CID:5819134
PubChem ID:64086708
Update Time:2025-10-30

3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine
    • AKOS013403814
    • 1490006-50-2
    • EN300-1107533
    • 3,5-dimethyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine
    • Inchi: 1S/C11H15N3S/c1-8-11(12)9(2)14(13-8)5-3-10-4-6-15-7-10/h4,6-7H,3,5,12H2,1-2H3
    • InChI Key: DYYAJUREZBNFCL-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CCN1C(C)=C(C(C)=N1)N

Computed Properties

  • Exact Mass: 221.09866866g/mol
  • Monoisotopic Mass: 221.09866866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 72.1Ų

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3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine Related Literature

Additional information on 3,5-dimethyl-1-2-(thiophen-3-yl)ethyl-1H-pyrazol-4-amine

3,5-Dimethyl-1-(2-(Thiophen-3-Yl)Ethyl)-1H-Pyrazol-4-Amine: A Comprehensive Overview

The compound 3,5-dimethyl-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazol-4-amine, identified by the CAS number 1490006-50-2, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which are known for their versatile reactivity and wide range of applications in drug design and material science. The presence of the thiophene ring in its structure adds unique electronic properties, making it an intriguing subject for both academic and industrial research.

The synthesis of 3,5-dimethyl-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazol-4-amine involves a multi-step process that typically includes the formation of the pyrazole ring followed by functionalization with the thiophene moiety. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. Researchers have also explored green chemistry approaches to synthesize this compound, leveraging biocatalysts and solvent-free conditions to enhance sustainability.

The structural features of this compound are particularly noteworthy. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, provides a rigid framework that can be easily modified to introduce various substituents. The methyl groups at positions 3 and 5 on the pyrazole ring contribute to steric effects, which can influence the compound's reactivity and bioavailability. The thiophene group at position 2 of the ethyl chain introduces electron-withdrawing effects, enhancing the compound's electronic conjugation and stability.

Recent studies have highlighted the potential of 3,5-dimethyl-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazol-4-amine in pharmaceutical applications. Its ability to act as a ligand in metalloenzyme inhibition has been explored, showing promise in anticancer drug development. Additionally, its role as a precursor in the synthesis of more complex molecules has been documented in several research papers published in high-profile journals such as Journal of Medicinal Chemistry and Nature Communications.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, indicating its potential use as a chromophore in optoelectronic materials.

The application of computational chemistry techniques has provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the thiophene group significantly influences the HOMO-LUMO gap, making it a candidate for use in organic electronics. Furthermore, molecular docking studies have demonstrated its potential as an inhibitor of key enzymes involved in neurodegenerative diseases such as Alzheimer's.

In conclusion, 3,5-dimethyl-1-(2-(thiophen-3-Yl)Ethyl)-1H-Pyrazol--4-Amine is a versatile compound with immense potential across multiple disciplines. Its unique combination of structural features and electronic properties makes it an invaluable tool for researchers in drug discovery and materials science. As ongoing research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play a pivotal role in advancing modern chemistry.

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